Ethyl 5-(cyclopentylcarbamoyl)-2-(2,4-dichlorobenzamido)-4-methylthiophene-3-carboxylate
CAS No.:
Cat. No.: VC9930300
Molecular Formula: C21H22Cl2N2O4S
Molecular Weight: 469.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H22Cl2N2O4S |
|---|---|
| Molecular Weight | 469.4 g/mol |
| IUPAC Name | ethyl 5-(cyclopentylcarbamoyl)-2-[(2,4-dichlorobenzoyl)amino]-4-methylthiophene-3-carboxylate |
| Standard InChI | InChI=1S/C21H22Cl2N2O4S/c1-3-29-21(28)16-11(2)17(19(27)24-13-6-4-5-7-13)30-20(16)25-18(26)14-9-8-12(22)10-15(14)23/h8-10,13H,3-7H2,1-2H3,(H,24,27)(H,25,26) |
| Standard InChI Key | AWTLCFMCIBHUKR-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(SC(=C1C)C(=O)NC2CCCC2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
| Canonical SMILES | CCOC(=O)C1=C(SC(=C1C)C(=O)NC2CCCC2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Introduction
Ethyl 5-(cyclopentylcarbamoyl)-2-(2,4-dichlorobenzamido)-4-methylthiophene-3-carboxylate is a complex organic compound that belongs to the thiophene class of compounds. Thiophenes are five-membered heterocyclic rings containing sulfur, and they are known for their diverse biological activities and applications in pharmaceuticals and materials science. The specific compound incorporates several functional groups, including a cyclopentylcarbamoyl group, a 2,4-dichlorobenzamido group, and a methyl group attached to the thiophene ring.
Synthesis and Preparation
The synthesis of Ethyl 5-(cyclopentylcarbamoyl)-2-(2,4-dichlorobenzamido)-4-methylthiophene-3-carboxylate typically involves multiple steps, including:
-
Thiophene Ring Formation: This can be achieved through various methods, such as the Gewald reaction or the Paal-Knorr synthesis.
-
Introduction of Functional Groups: The cyclopentylcarbamoyl and 2,4-dichlorobenzamido groups are introduced through amide coupling reactions, while the methyl group can be added via alkylation.
-
Esterification: The final step involves converting the carboxylic acid group to an ethyl ester.
Biological Activity and Potential Applications
While specific biological activity data for Ethyl 5-(cyclopentylcarbamoyl)-2-(2,4-dichlorobenzamido)-4-methylthiophene-3-carboxylate is not readily available, compounds with similar structures have shown potential in various therapeutic areas:
-
Antimicrobial Activity: Thiophene derivatives often exhibit antimicrobial properties, which could be enhanced by the presence of the 2,4-dichlorobenzamido group.
-
Anti-inflammatory Activity: The cyclopentylcarbamoyl group might contribute to anti-inflammatory effects, although this would require further investigation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume